![molecular formula C17H11N3O5S2 B2847299 N-[(5E)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-nitrobenzamide CAS No. 714253-03-9](/img/structure/B2847299.png)
N-[(5E)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(5E)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-nitrobenzamide is a useful research compound. Its molecular formula is C17H11N3O5S2 and its molecular weight is 401.41. The purity is usually 95%.
BenchChem offers high-quality N-[(5E)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-nitrobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[(5E)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-nitrobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Researchers have synthesized novel compounds related to the chemical structure of interest, emphasizing the synthesis of thiazolidinones and thiazanones from 10-undecenoic acid hydrazide. The structural assignment, stereochemistry, and biological assays of these compounds have been discussed, showcasing the intricate synthesis processes and the potential biological activities based on their structure (Rahman et al., 2005).
Anticancer Applications
Thiazolidinone compounds containing furan moiety have been synthesized and evaluated for their cytotoxicity and induction of apoptosis in human leukemia cells. These compounds exhibit moderate to strong antiproliferative activity in a cell cycle stage-dependent and dose-dependent manner, highlighting the potential therapeutic applications of these compounds in cancer treatment (Chandrappa et al., 2009).
Molecular and Solid State Structure
The synthesis and characterization of a compound similar in structure, focusing on its molecular and solid-state structure through X-ray powder diffraction and DFT studies, have been reported. This research underscores the importance of understanding the molecular interactions and structural configurations for the development of novel therapeutic agents (Rahmani et al., 2017).
Dual Inhibitors of Inflammation and Tuberculosis
A study on sulfur cross-linked 1,3,4-oxadiazole-nitro(furan/thiophene)-propenones aimed to develop dual inhibitors of multidrug-resistant tuberculosis and inflammation. The in vivo anti-inflammatory activity results demonstrated excellent inhibition, indicating the potential of these compounds in treating both tuberculosis and inflammation (Turukarabettu et al., 2019).
Antitubercular and Antimicrobial Agents
The synthesis and biological evaluation of 4-thiazolidinone derivatives as antitubercular and antimicrobial agents have been explored, highlighting the potential of these compounds in combating microbial diseases, especially tuberculosis (Samadhiya et al., 2014).
Eigenschaften
IUPAC Name |
N-[(5E)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O5S2/c21-15(11-4-1-5-12(10-11)20(23)24)18-19-16(22)14(27-17(19)26)8-2-6-13-7-3-9-25-13/h1-10H,(H,18,21)/b6-2+,14-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRCBZVLAZJQUBW-BOAPOFAJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NN2C(=O)C(=CC=CC3=CC=CO3)SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NN2C(=O)/C(=C\C=C\C3=CC=CO3)/SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5E)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-nitrobenzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.